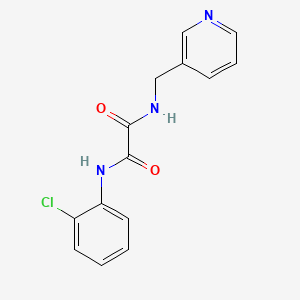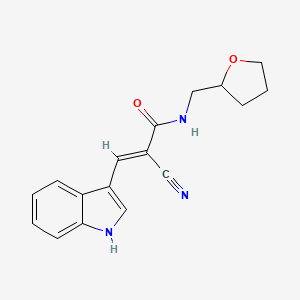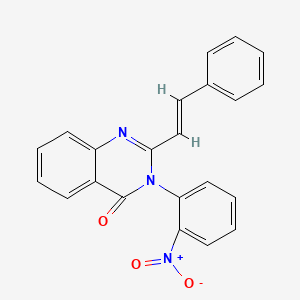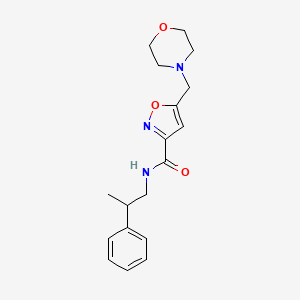
N-(2-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide
説明
N-(2-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide, commonly known as CPE, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPE is a type of organic compound that belongs to the class of amides and is known for its unique properties that make it an ideal candidate for scientific research.
作用機序
The mechanism of action of CPE is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
CPE has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. CPE has also been shown to have anti-inflammatory properties and to be effective in the treatment of various inflammatory conditions such as arthritis.
実験室実験の利点と制限
CPE has several advantages as a compound for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research involving CPE, including its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPE and to explore its potential for use in other scientific research applications.
In conclusion, CPE is a unique and versatile compound that has great potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CPE and to explore its use in various scientific fields.
科学的研究の応用
CPE has been extensively studied for its potential use in various scientific research applications, including its use as an analytical reagent and as a precursor for the synthesis of other compounds. CPE has also been used in the development of new drugs and as a tool for studying the mechanisms of action of various biological processes.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-2-6-12(11)18-14(20)13(19)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXWXAIVZFKRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3898670.png)

![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B3898681.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3898685.png)
![N-(2-methoxyphenyl)-2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B3898695.png)
![3-{[(2-bromo-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3898700.png)
![3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898715.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3898729.png)
![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3898735.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)
![3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3898743.png)
